Sodium usnate
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Overview
Description
Usnic acid sodium is a sodium salt derivative of usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species. Usnic acid has been known for its diverse biological activities, including antimicrobial, antiviral, antitumor, and antiparasitic properties . The compound is characterized by its yellow or orange color and needle-like crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Usnic acid sodium can be synthesized through the reaction of usnic acid with sodium hydroxide. The process involves dissolving usnic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt . The reaction is typically carried out at room temperature and under stirring conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of usnic acid sodium involves the extraction of usnic acid from lichens, followed by its conversion to the sodium salt. The extraction process can be optimized using various techniques such as heat reflux extraction, shaking extraction, and ultrasound-assisted extraction . The extracted usnic acid is then reacted with sodium hydroxide to produce usnic acid sodium on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Usnic acid sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to react with amines in the carbonyl group and form esters in the hydroxyl groups .
Common Reagents and Conditions:
Oxidation: Usnic acid sodium can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, typically under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of usnic acid, such as esters, amides, and reduced forms of the compound .
Scientific Research Applications
Usnic acid sodium has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of usnic acid sodium involves several pathways:
Mitochondrial Disruption: Usnic acid sodium disrupts mitochondrial function, leading to changes in oxidative stress and inducing cell death.
Enzyme Inhibition: The compound inhibits various enzymes, including cytochrome enzymes and 4-hydroxyphenylpyruvate dioxygenase, affecting cellular metabolism.
Free Radical Scavenging: Usnic acid sodium scavenges free radicals, protecting against oxidative stress and associated chronic diseases.
Comparison with Similar Compounds
Usnic acid sodium is unique compared to other similar compounds due to its diverse biological activities and specific molecular targets. Similar compounds include:
Dibenzofurans: Compounds with a similar core structure but varying functional groups, such as norstictic acid and protocetraric acid.
Usnic acid sodium stands out due to its potent antimicrobial and antioxidant properties, making it a valuable compound for various applications.
Properties
CAS No. |
34769-44-3 |
---|---|
Molecular Formula |
C18H15NaO7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
sodium;4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-3-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1 |
InChI Key |
MKLQPOLHKMNWKN-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
Canonical SMILES |
CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |
Pictograms |
Irritant |
Related CAS |
39012-86-7 |
Synonyms |
(+)-Usnic acid sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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